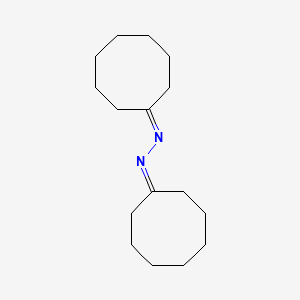
3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base, followed by cyclization.
Benzylation: The oxadiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Quinazolinone formation: The benzylated oxadiazole is reacted with anthranilic acid derivatives under acidic or basic conditions to form the quinazolinone core.
Final coupling: The quinazolinone intermediate is then coupled with an appropriate amine to introduce the amino group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core.
Substitution: Various substitution reactions can occur, especially at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Halogenated derivatives with modified biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets are of interest for developing new drugs.
Medicine
In medicine, the compound is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies have shown promising results, making it a candidate for further drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
類似化合物との比較
Similar Compounds
2-phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.
5-benzyl-2-thioxo-1,3,4-oxadiazole: A related oxadiazole compound with distinct chemical properties.
3-amino-2-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with an amino group.
Uniqueness
The uniqueness of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one lies in its combined structural features of quinazolinone and oxadiazole rings, along with the presence of benzyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C24H19N5O2S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
3-[(5-benzyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H19N5O2S/c30-23-19-13-7-8-14-20(19)26-22(18-11-5-2-6-12-18)29(23)25-16-28-24(32)31-21(27-28)15-17-9-3-1-4-10-17/h1-14,25H,15-16H2 |
InChIキー |
VCOBRCULDFWMPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NN(C(=S)O2)CNN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11969498.png)
![4-Bromo-2-[(2-pyridinylimino)methyl]phenol](/img/structure/B11969502.png)


![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![6-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11969545.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)

